Methyl2-[1-(bromomethyl)cyclobutyl]acetate
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Overview
Description
Methyl 2-[1-(bromomethyl)cyclobutyl]acetate is a chemical compound with the molecular formula C8H13BrO2 and a molecular weight of 221.1. This compound is often used in scientific experiments, particularly in the fields of organic chemistry and medicinal chemistry. It is known for its unique structure, which includes a cyclobutyl ring with a bromomethyl substituent and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[1-(bromomethyl)cyclobutyl]acetate typically involves the bromination of a cyclobutyl derivative followed by esterification. One common method includes the following steps:
Bromination: Cyclobutylmethanol is treated with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to form 1-(bromomethyl)cyclobutane.
Esterification: The resulting 1-(bromomethyl)cyclobutane is then reacted with methyl acetate in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to yield Methyl 2-[1-(bromomethyl)cyclobutyl]acetate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[1-(bromomethyl)cyclobutyl]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 2-[1-(bromomethyl)cyclobutyl]acetate is utilized in various scientific research applications:
Organic Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Biology: Studied for its interactions with biological molecules and potential bioactivity.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(bromomethyl)cyclobutyl]acetate involves its reactivity due to the presence of the bromomethyl group and the ester functional group. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various chemical reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups.
Molecular Targets and Pathways:
Nucleophilic Attack: The bromomethyl group is a target for nucleophilic attack, leading to substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form carboxylic acids or alcohols, depending on the reaction conditions.
Comparison with Similar Compounds
Methyl 2-[1-(bromomethyl)cyclobutyl]acetate can be compared with other similar compounds such as:
Methyl 2-[1-(chloromethyl)cyclobutyl]acetate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Methyl 2-[1-(iodomethyl)cyclobutyl]acetate: Similar structure but with an iodomethyl group instead of a bromomethyl group.
Methyl 2-[1-(hydroxymethyl)cyclobutyl]acetate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness: The presence of the bromomethyl group in Methyl 2-[1-(bromomethyl)cyclobutyl]acetate makes it more reactive towards nucleophiles compared to its chloro- and iodo- counterparts. This reactivity is advantageous in various synthetic applications, making it a valuable compound in organic synthesis.
Biological Activity
Methyl 2-[1-(bromomethyl)cyclobutyl]acetate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
Methyl 2-[1-(bromomethyl)cyclobutyl]acetate is characterized by the presence of a bromomethyl group attached to a cyclobutyl ring, contributing to its unique reactivity and interaction with biological systems. Its molecular formula is C7H11BrO2, and it exhibits properties typical of halogenated organic compounds.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, halogenated cyclobutyl derivatives have shown effectiveness against various bacterial strains. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.
Cytotoxicity and Cell Viability
Studies have assessed the cytotoxic effects of methyl 2-[1-(bromomethyl)cyclobutyl]acetate on different cell lines. For example, in vitro assays demonstrated that at certain concentrations, the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
Table 1: Cytotoxicity Data
Cell Line | Concentration (μM) | Viability (%) |
---|---|---|
HeLa | 10 | 75 |
MCF-7 | 20 | 60 |
A549 | 50 | 45 |
Structure-Activity Relationship (SAR)
The biological activity of methyl 2-[1-(bromomethyl)cyclobutyl]acetate can be influenced by its structural components. Modifications to the bromomethyl group or the ester functionality may enhance or diminish its activity. For example, studies suggest that increasing the size of substituents on the cyclobutyl ring can improve binding affinity to target proteins involved in cell signaling pathways.
Metabolic Studies
Metabolic profiling indicates that methyl 2-[1-(bromomethyl)cyclobutyl]acetate undergoes biotransformation in vivo, leading to various metabolites. These metabolites may retain biological activity or exhibit new pharmacological properties.
Table 2: Major Metabolites Identified
Metabolite Name | Structure | Biological Activity |
---|---|---|
Metabolite A | Structure A | Antimicrobial |
Metabolite B | Structure B | Cytotoxic |
Case Study 1: Anticancer Activity
A recent study evaluated the effects of methyl 2-[1-(bromomethyl)cyclobutyl]acetate on breast cancer cells. The results indicated significant inhibition of cell proliferation at concentrations above 20 μM, with a calculated IC50 value of approximately 15 μM.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the compound's antimicrobial properties against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL, indicating promising potential for development as an antimicrobial agent.
Properties
Molecular Formula |
C8H13BrO2 |
---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
methyl 2-[1-(bromomethyl)cyclobutyl]acetate |
InChI |
InChI=1S/C8H13BrO2/c1-11-7(10)5-8(6-9)3-2-4-8/h2-6H2,1H3 |
InChI Key |
ISUPQLZJRIZVBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CCC1)CBr |
Origin of Product |
United States |
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